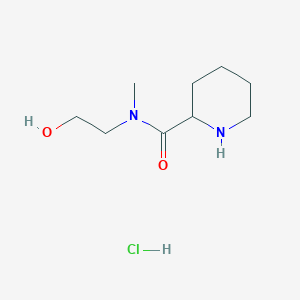
N-Methyl-2-(2-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride
説明
N-Methyl-2-(2-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride is a useful research compound. Its molecular formula is C14H30Cl2N2O and its molecular weight is 313.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-2-(2-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-2-(2-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Process Development
A study by Hashimoto et al. (2002) outlined the efficient synthesis of a key intermediate for the CCR5 antagonist TAK-779, which relates closely to the chemical structure . The process involves reductive alkylation and alkylation steps, yielding a high yield from commercially available reagents (Hashimoto et al., 2002).
Synthesis and Transformations
Arutyunyan et al. (2017) focused on the condensation of related chemical structures with aromatic aldehydes and ketones, followed by subsequent reductions. This study highlights the potential of such compounds in the synthesis of secondary amines (Arutyunyan et al., 2017).
Development of Novel Heterocyclic Amino Acids
Matulevičiūtė et al. (2021) described the synthesis of novel heterocyclic amino acids using related chemical structures. This research emphasizes the utility of these compounds in developing chiral building blocks for further pharmaceutical applications (Matulevičiūtė et al., 2021).
Metal Complexes and Ligand Decomposition
Cubanski et al. (2013) explored the preparation of metal complexes using pyrazole-based ligands similar to the compound . This study provides insights into the potential use of such compounds in the field of coordination chemistry and metallurgy (Cubanski et al., 2013).
Synthesis for Potential Therapeutic Applications
Studies like the one conducted by Agekyan et al. (2015) demonstrate the synthesis of diamides based on related chemical structures, hinting at their potential in developing new therapeutic agents (Agekyan et al., 2015).
Chemical Synthesis and Characterization
Further research, such as that by Skladchikov et al. (2012), focuses on the synthesis and characterization of compounds structurally similar to N-Methyl-2-(2-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride, providing a foundation for understanding their properties and potential applications (Skladchikov et al., 2012).
特性
IUPAC Name |
N-methyl-N-(oxan-4-ylmethyl)-2-piperidin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O.2ClH/c1-16(12-13-6-10-17-11-7-13)9-5-14-4-2-3-8-15-14;;/h13-15H,2-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJYCEZHYYJAQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCCCN1)CC2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(2-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



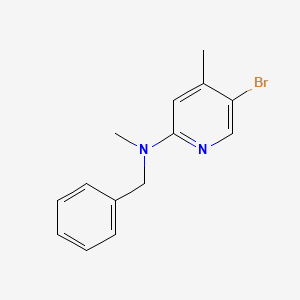
![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1424000.png)

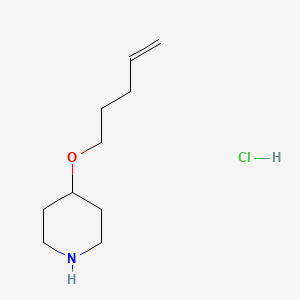
![4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1424006.png)
![4-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424008.png)

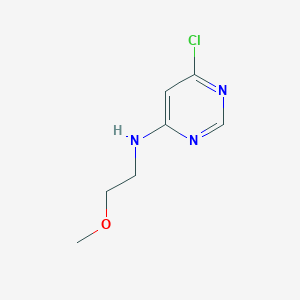
![3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid](/img/structure/B1424014.png)
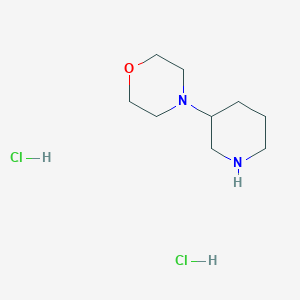
![4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424017.png)


